

# 4-Bromo-5-methoxy-2-methylaniline as an intermediate in organic synthesis

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## Compound of Interest

Compound Name: 4-Bromo-5-methoxy-2-methylaniline

Cat. No.: B116754

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## Application Notes and Protocols: 4-Bromo-5-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-5-methoxy-2-methylaniline** is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it a key building block for the construction of complex heterocyclic scaffolds. This is particularly relevant in the field of medicinal chemistry, where it is utilized in the synthesis of kinase inhibitors for targeted cancer therapy. The strategic placement of the bromo, methoxy, and methyl groups on the aniline ring allows for fine-tuning of the physicochemical properties and biological activity of the resulting drug candidates.

## Physicochemical Properties

Basic physicochemical data for **4-Bromo-5-methoxy-2-methylaniline** is provided below.

Property	Value	Source
CAS Number	152626-77-2	[PubChem] <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	[PubChem] <a href="#">[1]</a>
Molecular Weight	216.07 g/mol	[PubChem] <a href="#">[1]</a>
IUPAC Name	4-bromo-5-methoxy-2-methylaniline	[PubChem] <a href="#">[1]</a>
Canonical SMILES	CC1=C(C=C(C(=C1)Br)OC)N	[PubChem] <a href="#">[1]</a>

## Applications in Organic Synthesis

The primary application of **4-Bromo-5-methoxy-2-methylaniline** is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are the core of numerous potent and selective kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the 4-position of the quinazoline or quinoline ring system in a nucleophilic aromatic substitution (SNAr) reaction.

The bromine atom on the aniline ring can be retained in the final product or utilized for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional diversity and modulate biological activity.

## Synthesis of Kinase Inhibitors

Derivatives of 4-anilinoquinazoline are known to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases.[\[2\]](#)[\[3\]](#) These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[\[4\]](#)[\[5\]](#) By blocking the ATP-binding site of these kinases, inhibitors synthesized from intermediates like **4-Bromo-5-methoxy-2-methylaniline** can effectively halt these pathological processes.

## Experimental Protocols

The following are representative protocols for the synthesis of 4-anilinoquinazoline derivatives using an analogue of **4-Bromo-5-methoxy-2-methylaniline**. These protocols are based on

established literature procedures and may require optimization for specific substrates and scales.

## Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a 4-(substituted-anilino)quinazoline via a microwave-assisted SNAr reaction between a 4-chloroquinazoline and a substituted aniline. This method is adapted from procedures for structurally similar anilines.[6][7]

Reaction Scheme:

Materials:

- 4-Chloroquinazoline derivative (1.0 eq)
- **4-Bromo-5-methoxy-2-methylaniline** (1.2 eq)
- Isopropanol or a 1:1 mixture of THF and water
- Microwave reactor vials
- Magnetic stirrer

Procedure:

- To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).
- Add **4-Bromo-5-methoxy-2-methylaniline** (0.6 mmol, 1.2 eq).
- Add 4 mL of isopropanol or a 1:1 mixture of THF and water.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.
- After the reaction is complete, cool the vial to room temperature.

- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

## Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be employed to form the C-N bond between an aryl halide and an amine. While typically used to couple an aryl halide with an amine, a protocol can be adapted for the reaction of **4-Bromo-5-methoxy-2-methylaniline**. This protocol is based on general procedures for the Buchwald-Hartwig amination.[8][9]

Reaction Scheme:

Materials:

- **4-Bromo-5-methoxy-2-methylaniline** (1.0 eq)
- Aryl halide (e.g., 4-chloroquinazoline) (1.1 eq)
- Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Base (e.g.,  $\text{NaOtBu}$ ,  $\text{Cs}_2\text{CO}_3$ , 1.5 eq)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Schlenk tube or glovebox

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube with a magnetic stir bar.
- Add the **4-Bromo-5-methoxy-2-methylaniline** and the aryl halide to the tube.
- Add the anhydrous, degassed solvent via syringe.

- Seal the tube and heat the reaction mixture to 80-110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography.

## Quantitative Data

The following table summarizes representative yields for the synthesis of 4-anilinoquinazoline derivatives from various substituted anilines and 4-chloroquinazolines, which are analogous to reactions involving **4-Bromo-5-methoxy-2-methylaniline**.

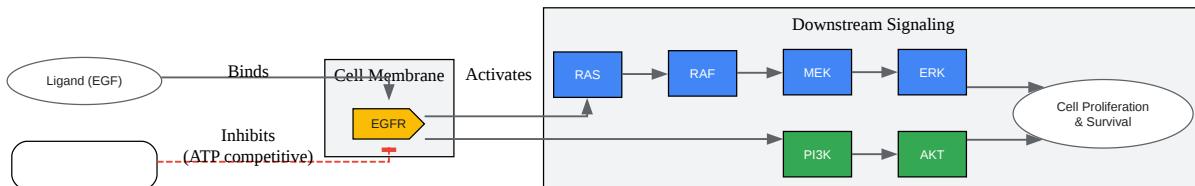
Entry	Aniline Derivative	Quinazoline Derivative	Reaction Conditions	Yield (%)	Reference
1	4-bromo-2-methylaniline	6,7-dimethoxy-4-chloroquinazoline	Isopropanol, reflux, 3h	Not specified, but potent anticancer activity reported	[10]
2	3-bromoaniline	6,7-dimethoxy-4-chloroquinazoline	Isopropanol, reflux, 3h	Not specified, but potent anticancer activity reported	[10]
3	4-methoxy-N-methylaniline	4-chloro-6-iodo-2-phenylquinazoline	Microwave, 10 min	90%	[7]
4	4-fluoro-2-methoxy-N-methylaniline	4-chloroquinazoline	Microwave, 100°C, 10-20 min	High (expected)	[6]

## Signaling Pathway Visualization

Inhibitors derived from **4-Bromo-5-methoxy-2-methylaniline** often target the EGFR and VEGFR-2 signaling pathways, which are critical in cancer progression.

### EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a key role in cell proliferation and survival.[11] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[4][11] Small molecule inhibitors compete with ATP for the kinase domain, blocking these downstream signals.[11]

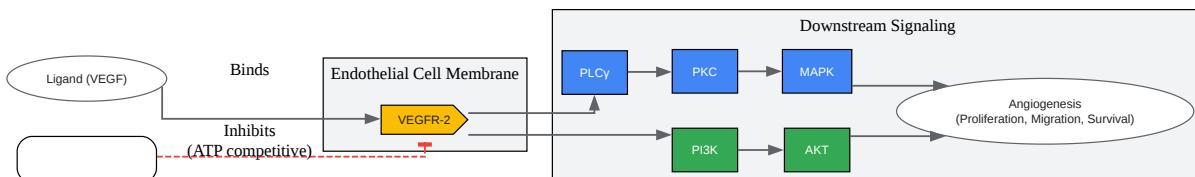


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Caption: EGFR signaling pathway and point of inhibition.

## VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is central to angiogenesis, the formation of new blood vessels.<sup>[12]</sup> Binding of VEGF to VEGFR-2 triggers downstream signaling, including the PLC $\gamma$ -PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.<sup>[13]</sup>

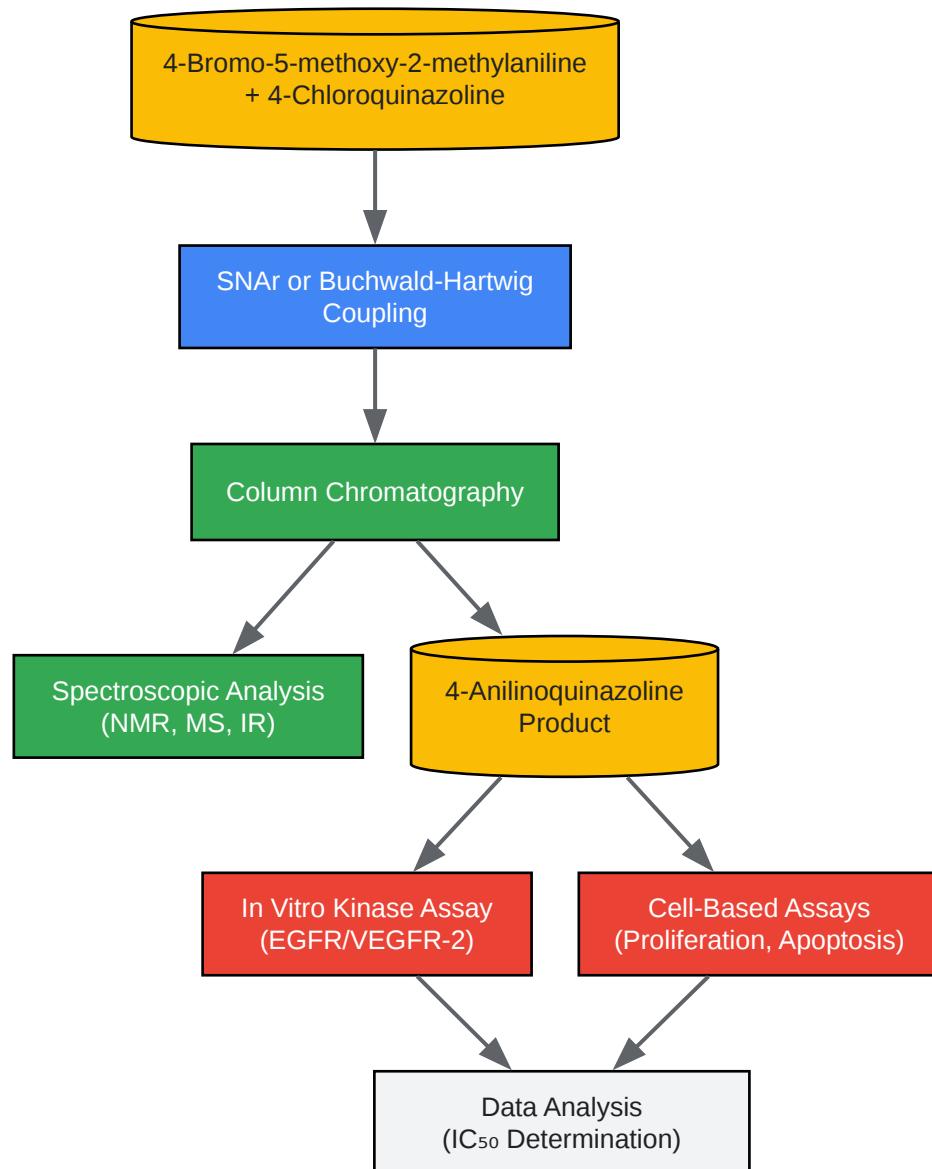


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Caption: VEGFR-2 signaling pathway and point of inhibition.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor using **4-Bromo-5-methoxy-2-methylaniline**.



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